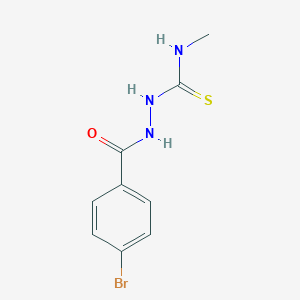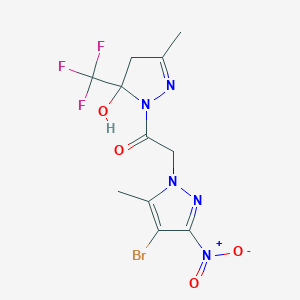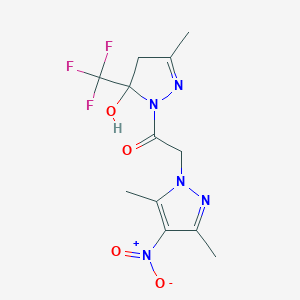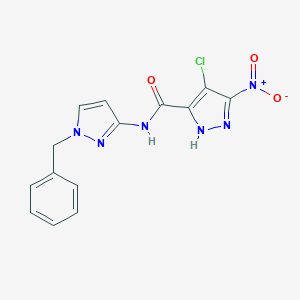
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide, also known as BBMHC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BBMHC is a synthetic compound that belongs to the class of hydrazinecarbothioamide derivatives and has been of interest to researchers due to its unique properties.
Mechanism of Action
The mechanism of action of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide is not fully understood. However, studies have shown that this compound induces apoptosis, a process of programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. Studies have shown that this compound exhibits antioxidant activity and can scavenge free radicals. This compound has also been shown to exhibit anti-inflammatory activity and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory, and its properties can be easily modified to suit the requirements of the experiment. This compound is also stable and can be stored for extended periods. However, this compound has some limitations, including its toxicity, which can limit its use in some experiments.
Future Directions
There are several future directions in the research of 2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide. One potential direction is to study its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study the mechanism of action of this compound and to develop more potent derivatives of this compound with improved anticancer activity. Additionally, the use of this compound in combination with other drugs and therapies could be explored to enhance its therapeutic potential.
Conclusion:
This compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique properties and potential applications in cancer research make it a promising research tool. Further research is needed to explore its potential applications in other fields and to develop more potent derivatives with improved therapeutic potential.
Synthesis Methods
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide can be synthesized using various methods, including the reaction of 4-bromobenzoyl chloride with N-methylhydrazinecarbothioamide in the presence of a base, such as triethylamine. The reaction leads to the formation of this compound as a yellow crystalline solid, which can be purified using various techniques, including recrystallization and column chromatography.
Scientific Research Applications
2-(4-bromobenzoyl)-N-methylhydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer.
Properties
Molecular Formula |
C9H10BrN3OS |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-methylthiourea |
InChI |
InChI=1S/C9H10BrN3OS/c1-11-9(15)13-12-8(14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)(H2,11,13,15) |
InChI Key |
RTXOCKJMRMTVTM-UHFFFAOYSA-N |
SMILES |
CNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B279736.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279738.png)
![N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279740.png)
![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![3,5-bis(difluoromethyl)-1-[2-(1H-pyrrol-1-yl)benzoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279742.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
![4-chloro-N-[1-[(3-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279752.png)



![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
